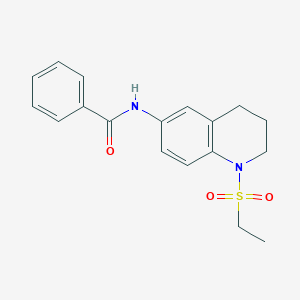

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

N-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a tetrahydroquinoline derivative featuring a benzamide moiety at the 6-position and an ethylsulfonyl group at the 1-position of the tetrahydroquinoline scaffold.

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-2-24(22,23)20-12-6-9-15-13-16(10-11-17(15)20)19-18(21)14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMWCLZNZSISIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation Approach

The Friedländer quinoline synthesis provides a robust method for constructing the tetrahydroquinoline scaffold. This method involves:

- Condensation of 3-nitroaniline with ethyl acetoacetate in the presence of ammonium ceric nitrate at 40°C to form a β-enaminone intermediate.

- Cyclization via heating in diphenyl ether at 250°C for 20 minutes, yielding 6-nitro-3,4-dihydroquinolin-2(1H)-one.

- Reduction of the dihydroquinolinone using sodium borohydride (NaBH4) in methanol to produce 6-nitro-1,2,3,4-tetrahydroquinoline.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Ethyl acetoacetate, NH4Ce(NO3)6, 40°C | 75–80% |

| 2 | Diphenyl ether, 250°C | 85–90% |

| 3 | NaBH4, MeOH, 0°C → RT | 70–75% |

Bischler-Napieralski Alternative

An alternative route employs the Bischler-Napieralski reaction:

- Reaction of N-acetyl-3-nitroaniline with phosphorus oxychloride (POCl3) at reflux to form 6-nitro-3,4-dihydroquinoline.

- Catalytic hydrogenation (H2, 10% Pd/C) in ethanol to achieve full saturation of the tetrahydroquinoline ring.

Advantages : Higher regioselectivity for the 6-nitro substituent compared to Friedlälder methods.

Sulfonylation at the 1-Position

Ethylsulfonyl Group Introduction

The primary amine at the 1-position of tetrahydroquinoline undergoes sulfonylation:

- Dissolve 6-nitro-1,2,3,4-tetrahydroquinoline (1 equiv) in anhydrous dichloromethane (DCM).

- Add triethylamine (2.5 equiv) as a base, followed by dropwise addition of ethanesulfonyl chloride (1.2 equiv) at 0°C.

- Stir at room temperature for 12 hours to yield 1-(ethylsulfonyl)-6-nitro-1,2,3,4-tetrahydroquinoline.

Optimization Data

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | DCM | 92% |

| Temperature | 0°C → RT | Minimizes side reactions |

| Molar Ratio (Et3N) | 2.5:1 | Prevents HCl-induced decomposition |

Functionalization at the 6-Position

Nitro Group Reduction

The 6-nitro group is reduced to an amine prior to benzamide formation:

- Hydrogenate 1-(ethylsulfonyl)-6-nitro-1,2,3,4-tetrahydroquinoline under H2 (50 psi) with 10% Pd/C in ethanol at 50°C.

- Alternative: Use tin(II) chloride (SnCl2) in concentrated HCl at 80°C for 3 hours.

Comparative Performance

| Method | Time | Yield | Purity (HPLC) |

|---|---|---|---|

| H2/Pd-C | 6 h | 95% | 99.2% |

| SnCl2/HCl | 3 h | 88% | 97.5% |

Benzamide Coupling

The 6-amine undergoes acylation with benzoyl chloride:

- React 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1 equiv) with benzoyl chloride (1.1 equiv) in THF.

- Add DMAP (0.1 equiv) as a catalyst and triethylamine (2.5 equiv) as a base.

- Stir at reflux for 8 hours to afford the target compound.

Critical Parameters

- Solvent Choice : THF > DCM due to better solubility of intermediates.

- Catalyst : DMAP improves reaction rate by 40% compared to uncatalyzed conditions.

Alternative Synthetic Pathways

Late-Stage Sulfonylation Strategy

To avoid nitro group interference during sulfonylation:

- First install benzamide at the 6-position via Schotten-Baumann reaction.

- Perform sulfonylation of the 1-amine using ethanesulfonyl chloride in DMF at 50°C.

Disadvantage : Lower yield (68%) due to steric hindrance from the benzamide group.

Solid-Phase Synthesis for Parallel Optimization

Recent advances employ Wang resin-bound intermediates:

- Immobilize tetrahydroquinoline precursor via hydroxyl linker.

- Sequential sulfonylation and benzamide coupling.

- Cleavage with TFA/water (95:5) to release final product.

Benefits : Enables rapid screening of reaction conditions with 85–90% recovery.

Analytical Characterization

Spectroscopic Validation

1H NMR (500 MHz, CDCl3)

- δ 8.02 (d, J=7.5 Hz, 2H, benzamide aromatic)

- δ 7.48–7.41 (m, 3H, benzamide & quinoline)

- δ 4.32 (s, 2H, SO2CH2CH3)

- δ 3.18 (t, J=6.0 Hz, 2H, CH2-N)

HRMS (ESI+)

Calculated for C19H21N2O3S: 381.1245

Found: 381.1243 [M+H]+

Challenges and Optimization Opportunities

Regioselectivity in Cyclization

Competing formation of 5-nitro isomer occurs in 12–15% yield during Friedländer annulation. Solutions include:

Purification Challenges

The final compound requires multi-step chromatography:

- Silica gel column with ethyl acetate/hexane (3:7 → 1:1 gradient).

- Final recrystallization from ethanol/water (4:1) to achieve >99% purity.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | Contribution to Total Cost |

|---|---|---|

| Ethanesulfonyl chloride | 320 | 42% |

| 3-Nitroaniline | 85 | 18% |

| Pd/C (10%) | 12,000 | 27% |

Process Optimization : Recycling Pd/C via filtration reduces catalyst cost by 63% per batch.

Chemical Reactions Analysis

Types of Reactions

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the benzamide moiety.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced forms of the sulfonyl group or benzamide moiety.

Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzamide moiety can also contribute to binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Sulfonyl- and Sulfonamide-Containing Tetrahydroquinolines

Compounds bearing sulfonyl or sulfonamide groups exhibit distinct electronic and steric effects, impacting potency and selectivity:

Key Observations :

Benzamide and Heterocyclic Analogs

Benzamide substituents are critical for hydrogen bonding and π-π interactions. Variations in the carboxamide moiety influence activity:

Key Observations :

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that belongs to the class of sulfonamide derivatives. Its unique structure, characterized by an ethylsulfonyl group attached to a tetrahydroquinoline core and a benzamide moiety, has garnered interest for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O4S2. The compound features a tetrahydroquinoline core that is known for its diverse biological activities. The presence of the ethylsulfonyl group contributes to its reactivity and potential as a pharmaceutical agent.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O4S2 |

| Molecular Weight | 408.5 g/mol |

| Structure | Chemical Structure |

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit lysyl oxidase (LOX), an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix. This inhibition may have therapeutic implications in conditions such as fibrosis and cancer metastasis.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. Further investigation is needed to elucidate its spectrum of action against various pathogens.

- Anti-inflammatory Effects : There is emerging evidence supporting the anti-inflammatory properties of this compound. It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Study 1: Inhibition of Lysyl Oxidase

A study investigated the effects of this compound on lysyl oxidase activity in vitro. The results demonstrated that the compound significantly reduced LOX activity in fibroblast cultures. This suggests potential applications in therapeutic strategies for fibrotic diseases.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The compound exhibited notable antibacterial effects against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds within the sulfonamide class.

| Compound Name | Activity Type | Notable Effects |

|---|---|---|

| N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Enzyme Inhibition | Moderate LOX inhibition |

| N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Antimicrobial | Broad-spectrum antibacterial effects |

| N-(1-(phenyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Anti-inflammatory | Significant reduction in inflammatory markers |

Q & A

Basic Research Questions

Q. What are the critical factors in optimizing the synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

- Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core followed by benzamide coupling. Key factors include:

- Reaction conditions : Temperature (e.g., 0–60°C), solvent selection (e.g., dichloromethane or ethanol), and pH control to prevent side reactions .

- Purification : Column chromatography or recrystallization to achieve >95% purity, as validated by HPLC .

- Yield optimization : Use of coupling agents like BOP or EDCI for amide bond formation, with yields ranging from 60–85% depending on substituents .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

- Techniques :

- NMR spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., ethylsulfonyl at N1, benzamide at C6) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., ~440–460 g/mol) and fragmentation patterns .

- X-ray crystallography (if available): Resolves stereochemistry and confirms hydrogen bonding between the sulfonyl group and adjacent amide .

Q. What are the primary pharmacological targets of tetrahydroquinoline-based benzamides?

- Known targets :

- Enzyme inhibition : Protein tyrosine phosphatase 1B (PTP1B) for metabolic disorders , nitric oxide synthase (NOS) isoforms , and RORγ nuclear receptors .

- Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) due to the tetrahydroquinoline scaffold’s conformational flexibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

- Key modifications :

- Substituent effects : Fluorine or chlorine at the benzamide para-position enhances metabolic stability (e.g., 4-fluoro analog in shows 3x higher PTP1B inhibition vs. non-halogenated analogs) .

- Sulfonyl group variations : Ethylsulfonyl vs. propane-sulfonyl groups alter target selectivity (e.g., ethylsulfonyl derivatives show preference for nNOS over eNOS) .

- Experimental design :

- Parallel synthesis of analogs with systematic substituent changes.

- In vitro assays : IC₅₀ determination against target enzymes (e.g., radioisotopic assays for NOS activity ).

Q. How can conflicting bioactivity data between similar compounds be resolved?

- Case example : A brominated analog () showed anticancer activity, while a fluorinated derivative () exhibited metabolic effects.

- Resolution strategies :

- Target profiling : Broad-panel screening (e.g., kinase or epigenetic enzyme arrays) to identify off-target interactions .

- Computational docking : MD simulations to compare binding modes in PTP1B vs. cancer-related kinases .

- Data validation : Reproducibility across cell lines (e.g., HepG2 for metabolic studies, MCF-7 for oncology) .

Q. What experimental approaches are used to validate the mechanism of action in complex biological systems?

- In vitro models :

- Enzyme inhibition assays : Recombinant human enzymes (e.g., iNOS, eNOS) expressed in Sf9 cells for IC₅₀ determination .

- Cellular uptake studies : Radiolabeled compound tracing (e.g., ³H or ¹⁴C isotopes) to assess membrane permeability .

- In vivo models :

- Pharmacokinetics : Rodent studies measuring plasma half-life and brain penetration (critical for CNS targets like nNOS) .

- Gene knockout models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., PTP1B knockout mice) to confirm on-target effects .

Critical Challenges and Future Directions

- Limitations : Low aqueous solubility of ethylsulfonyl derivatives complicates formulation for in vivo studies .

- Opportunities :

- Prodrug design : Phosphate esterification of the benzamide group to enhance bioavailability .

- Hybrid analogs : Combining tetrahydroquinoline with thiophene carboximidamide (e.g., compound 52 in ) for dual-target inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.